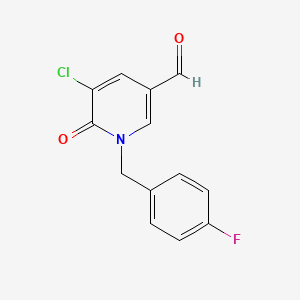

5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Description

Propriétés

IUPAC Name |

5-chloro-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-12-5-10(8-17)7-16(13(12)18)6-9-1-3-11(15)4-2-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGPZSQVOGDHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137521 | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-22-7 | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde generally follows a sequence of:

- Selective halogenation of the pyridine ring to introduce the chloro substituent at the 5-position.

- Benzylation at the nitrogen atom (N-1 position) with a 4-fluorobenzyl moiety.

- Formylation at the 3-position of the pyridine ring to install the aldehyde group.

- Oxidation or keto-enol tautomerism control to ensure the 6-oxo (keto) form is predominant.

This approach leverages the reactivity of the pyridine nucleus and the directing effects of substituents to achieve regioselectivity.

Formylation via Vilsmeier–Haack Reaction

The Vilsmeier–Haack (VH) reaction is the most widely employed method for formylation of pyridine derivatives, including 3-pyridinecarbaldehydes. This reaction uses a reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) , which forms an iminium salt acting as an electrophilic formylating agent.

- The VH reagent reacts with the electron-rich pyridine ring, typically at the 3-position, to introduce the aldehyde group.

- Reaction conditions such as temperature, reagent equivalents, and solvent choice critically influence yield and selectivity.

- For example, stirring the substrate with POCl3-DMF at 0 °C followed by refluxing for several hours can yield high purity formylated products with yields up to 90% reported in related pyridinecarbaldehyde syntheses.

Microwave-assisted VH formylation has also been demonstrated to enhance reaction rates and yields, reducing reaction times from hours to minutes while maintaining or improving yields.

The introduction of the 4-fluorobenzyl group at the nitrogen (N-1) position of the pyridine ring is typically achieved via:

- N-alkylation reactions using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide).

- The reaction is performed under basic conditions, often using a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

- The reaction proceeds via nucleophilic substitution where the pyridine nitrogen attacks the benzyl halide, forming the N-benzylated product.

- Careful control of stoichiometry and temperature is necessary to avoid over-alkylation or side reactions.

Halogenation at the 5-Position of Pyridine

The 5-chloro substituent is introduced either by:

- Starting with a 5-chloropyridine derivative as the substrate for subsequent benzylation and formylation steps.

- Or by selective chlorination of the pyridine ring using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid polysubstitution.

The presence of electron-withdrawing groups and the directing effects of substituents influence regioselectivity in halogenation.

Control of the 6-Oxo-1,6-Dihydro Tautomeric Form

The 6-oxo group in the 1,6-dihydro pyridine ring is a keto form that can exist in equilibrium with enol tautomers. The synthetic conditions and purification methods are optimized to favor the keto form, which is more stable and desired for biological activity.

- This may involve mild oxidation steps or controlling pH and solvent polarity during synthesis and isolation.

- The keto form is confirmed by spectroscopic methods such as NMR and IR.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | NCS or sulfuryl chloride, controlled temp. | Introduce 5-chloro substituent on pyridine ring | 70–85 | Regioselectivity critical |

| 2 | N-Benzylation | 4-fluorobenzyl chloride, K2CO3, DMF | Attach 4-fluorobenzyl group at N-1 position | 75–90 | Avoid over-alkylation |

| 3 | Formylation (VH) | POCl3 + DMF, 0 °C to reflux | Introduce aldehyde at 3-position | 80–90 | Microwave-assisted method reduces time |

| 4 | Tautomer control | Mild oxidation or pH control | Favor 6-oxo keto form | N/A | Confirmed by spectroscopy |

Research Findings and Optimization

- Recent studies emphasize the efficiency of microwave-assisted Vilsmeier–Haack formylation , which significantly reduces reaction time from hours to minutes and improves yields.

- Increasing the equivalents of POCl3 in the VH reaction can enhance formylation yield, as demonstrated in related pyridinecarbaldehyde syntheses where yields improved from 60% to 90% by increasing POCl3 from 2 to 10 equivalents.

- The choice of solvent (DMF preferred) and temperature control are crucial for high selectivity and yield.

- N-benzylation reactions require careful base and solvent selection to maximize yield and minimize side products.

- The presence of halogen substituents (chloro and fluoro) influences the electronic environment, affecting reactivity and regioselectivity during synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The aldehyde group in 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can undergo oxidation reactions to form carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physical Properties

Key Structural and Functional Differences

- In contrast, the 2,4-dichlorobenzyl analog (C₁₃H₈Cl₃NO₂) exhibits higher lipophilicity due to additional chlorine atoms, impacting solubility and reactivity . Bromination (e.g., 5-bromo analog) increases molar mass and may alter metabolic stability compared to chloro derivatives .

Functional Group Modifications :

Research and Application Insights

- Pharmaceutical Intermediates : The 2,4-dichlorobenzyl derivative is explicitly used as a pharmaceutical intermediate, highlighting the role of halogenation in optimizing bioactivity .

- Discontinuation of Target Compound : The discontinuation of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde may reflect challenges in synthesis, stability, or efficacy compared to analogs like the 4-methylbenzyl or carboxamide variants .

Activité Biologique

5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, often referred to as compound 5CD , is a synthetic pyridine derivative with potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.

- Chemical Formula : C13H9ClFNO2

- Molecular Weight : 265.67 g/mol

- CAS Number : 1033463-22-7

Biological Activity Overview

The biological activity of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has been explored in various studies, indicating its potential as an anti-cancer agent and its role in other therapeutic areas.

The compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. Preliminary studies suggest that it may interact with:

- Enzymes : Inhibitors of certain kinases involved in cancer cell proliferation.

- Receptors : Potential binding to G-protein coupled receptors (GPCRs), influencing cellular signaling.

Case Studies and Experimental Data

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

- Table 1: IC50 Values of Compound 5CD on Different Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 15.2 A549 (Lung) 10.8 HeLa (Cervical) 12.5 -

Mechanistic Studies :

- Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

-

In Vivo Studies :

- Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has been characterized by studies assessing absorption, distribution, metabolism, and excretion (ADME).

Key Findings:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.

- Excretion : Excreted mainly via urine and feces.

Toxicological assessments indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in preclinical trials.

Q & A

Q. How can the synthesis of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde be optimized for high yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate condensation steps but risk side reactions. Lower temperatures (40–60°C) are preferred for sensitive intermediates .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) improve selectivity in cyclization steps .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions involving the fluorobenzyl group .

Key Validation: Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl proton splitting, aldehyde proton at ~9.8 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.04) and fragmentation patterns .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and aldehyde C-H stretches (~2820 cm⁻¹) .

Purity Check: Use HPLC with UV detection (λ = 254 nm) and >95% purity thresholds .

Q. How should storage conditions be tailored to preserve compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in sealed, amber vials to prevent aldehyde oxidation and photodegradation .

- Desiccation: Use silica gel or molecular sieves in storage containers to mitigate hydrolysis of the pyridone ring .

- Solvent Compatibility: Avoid protic solvents (e.g., water, methanol) for long-term storage; use DCM or acetonitrile for stock solutions .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the 4-fluorobenzyl substituent on reactivity?

Methodological Answer:

- DFT Calculations: Model the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The electron-withdrawing fluorine group reduces electron density on the pyridine ring, enhancing aldehyde electrophilicity .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Experimental Validation: Compare computational predictions with kinetic studies (e.g., reaction rates with nucleophiles like hydrazines) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Repetition: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC₅₀ values .

- Metabolic Stability Testing: Use liver microsome assays to determine if rapid degradation underlies variable in vivo/in vitro results .

- Structural Analog Comparison: Test derivatives (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) to isolate substituent-specific effects .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

Methodological Answer:

- Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify primary targets .

- Mechanistic Studies: Conduct ATP-competitive binding assays and monitor phosphorylation inhibition via Western blot .

- Co-crystallization: Solve X-ray structures of the compound bound to kinases (e.g., EGFR, BRAF) to guide SAR .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Parameter Audit: Compare solvent purity, catalyst batch variability, and reaction atmosphere (e.g., inert vs. aerobic conditions) .

- Intermediate Characterization: Isolate and characterize key intermediates (e.g., Schiff base adducts) to identify yield-limiting steps .

- Scale-Dependent Effects: Test reproducibility at micro (50 mg) vs. preparative (5 g) scales; optimize mixing efficiency and heat transfer .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of aldehyde vapors .

- Spill Management: Neutralize spills with sodium bisulfite to reduce aldehyde reactivity before disposal .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.